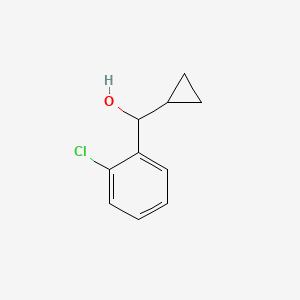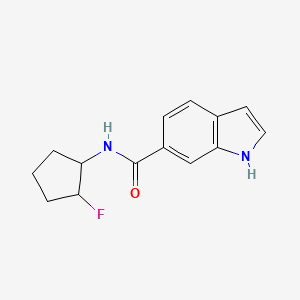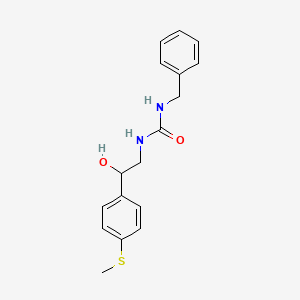
(2-Chlorophenyl)(cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(cyclopropyl)methanol is an organic compound with the molecular formula C10H11ClO It is a derivative of benzenemethanol, where the phenyl group is substituted with a chlorine atom at the second position and a cyclopropyl group is attached to the methanol carbon
准备方法
Synthetic Routes and Reaction Conditions
(2-Chlorophenyl)(cyclopropyl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with cyclopropylmagnesium bromide in an ether solvent, followed by hydrolysis to yield the desired product . The reaction conditions typically include maintaining a low temperature to control the reactivity of the Grignard reagent and ensure a high yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction parameters such as temperature, pressure, and solvent choice to optimize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Chlorophenyl)(cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Chlorophenylcyclopropyl ketone or aldehyde.
Reduction: 2-Chlorophenylcyclopropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Chlorophenyl)(cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Chlorophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The cyclopropyl group may contribute to the compound’s binding affinity and specificity by providing steric hindrance and electronic effects.
相似化合物的比较
Similar Compounds
(2-Chlorophenyl)methanol: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
Cyclopropylmethanol: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
(2-Bromophenyl)(cyclopropyl)methanol: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
(2-Chlorophenyl)(cyclopropyl)methanol is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(2-chlorophenyl)-cyclopropylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYTUOCVTSDNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea](/img/structure/B2567768.png)

![2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2567771.png)
![5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2567773.png)

![N-(3,4-dimethoxyphenethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2567775.png)

![4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2567779.png)
![[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B2567780.png)

![2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2567782.png)
![4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2567783.png)

![(3-Chloro-1-benzothiophen-2-yl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2567787.png)
